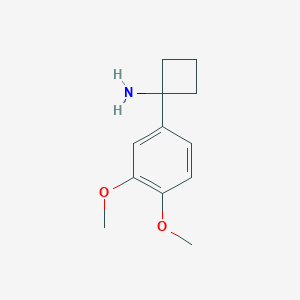
1-(3,4-Dimethoxyphenyl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)cyclobutanamine is an organic compound with the chemical formula C12H17NO2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide at normal temperatures . This compound is known for its unique structure, which includes a cyclobutane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 4 positions.
Méthodes De Préparation
1-(3,4-Dimethoxyphenyl)cyclobutanamine can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with cyclobutylamine under appropriate conditions . The specific synthesis steps are as follows:
Mixing: 3,4-dimethoxybenzaldehyde and cyclobutylamine are mixed in an organic solvent.
Reaction: The mixture is heated to an appropriate temperature to facilitate the reaction.
Crystallization and Purification: The product is then crystallized and purified to obtain the target compound.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)cyclobutanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)cyclobutanamine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)cyclobutan-1-amine hydrochloride: This compound is similar in structure but includes a hydrochloride salt, which may affect its solubility and reactivity.
Cyclobutanamine derivatives: Other derivatives of cyclobutanamine with different substituents on the phenyl ring or cyclobutane ring can have varying chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutane ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-5-4-9(8-11(10)15-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3 |
Clé InChI |
ZHWFCLITMZZRGG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CCC2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


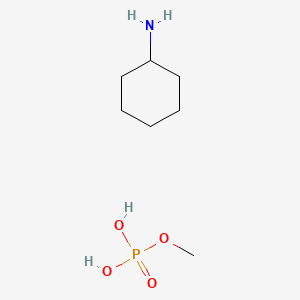

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
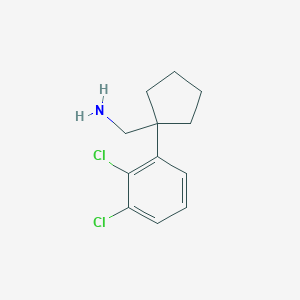
![(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid](/img/structure/B11727003.png)
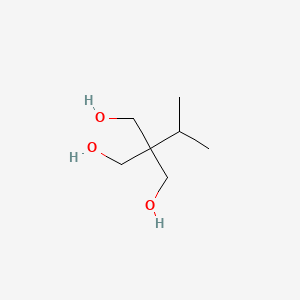
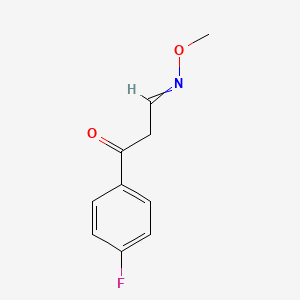
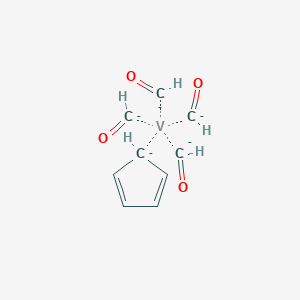
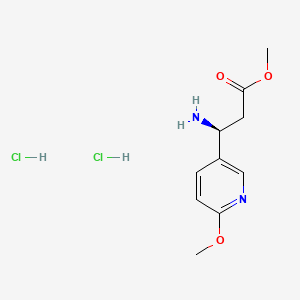

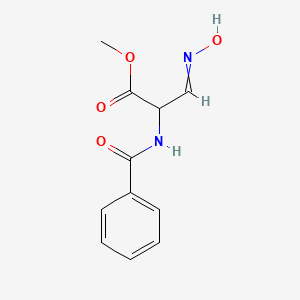
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)
